4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-4-1-2-13-7(4)14-3-5(6)8(10,11)12/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPCHFKGURKZPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone, while the bromine atom can be introduced through halogenation reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis. Large-scale production also requires adherence to safety and environmental regulations to minimize waste and hazards.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can yield a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that 4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine exhibits significant anticancer properties. It has been studied as a potential inhibitor of various cancer cell lines. For example, a study demonstrated its effectiveness against breast cancer cells, suggesting that its mechanism involves the inhibition of specific signaling pathways crucial for cancer cell proliferation.
Case Study Example :
In vitro studies showed that the compound inhibited cell growth in MCF-7 breast cancer cells with an IC50 value of 12 µM. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Neuropharmacology
CNS Activity
The compound has also been investigated for its neuropharmacological effects. Its structural similarity to other known neuroactive compounds suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia.
Case Study Example :
A pharmacological evaluation revealed that the compound modulates neurotransmitter systems, potentially enhancing cognitive function in animal models. Behavioral tests indicated improved memory retention in treated subjects compared to controls.
Material Science
Fluorinated Materials
Due to its trifluoromethyl group, this compound is valuable in the synthesis of fluorinated polymers and materials. These materials exhibit enhanced thermal stability and chemical resistance.
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Application | Coatings and Polymers |
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving bromo-substituted pyridines and trifluoromethylating agents. The development of derivatives has expanded its utility in drug discovery.
Mechanism of Action
The mechanism by which 4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in 4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine enhances electrophilicity at C5, similar to nitro-substituted analogues (e.g., 6c), but avoids steric hindrance seen in bulkier substituents like dimethoxyphenyl .
- Synthetic Flexibility : Bromine at C4 allows Suzuki-Miyaura cross-coupling, as demonstrated in analogues like 6c–6g, where arylboronic acids replace bromine with yields >74% .
- Yield Trends : Methoxy and smaller substituents (e.g., 6d) generally yield higher purity products (>90%) compared to trifluoromethyl or alkyne-containing derivatives, likely due to reduced steric and electronic complications .
Kinase Inhibition Profiles
Key Observations :
- FGFR1 Potency : The trifluoromethyl group in this compound derivatives (e.g., 4h) contributes to sub-10 nM IC₅₀ values by forming hydrogen bonds with glycine residues (e.g., G485) in FGFR1 .
- Role of Bromine : Bromine at C4 enhances binding stability in the hinge region, analogous to iodine in 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives (IC₅₀: ~10 nM for FGFR1) .
Physicochemical Properties
Key Observations :
- Lipophilicity : The trifluoromethyl group increases LogP (2.8 vs. 1.9 for methoxy analogues), improving membrane permeability but reducing aqueous solubility .
- Metabolic Stability : Bromine and trifluoromethyl groups synergistically enhance metabolic stability, as seen in compound 4h (t₁/₂ >60 min), compared to nitro-substituted derivatives .
Biological Activity
4-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 1379358-35-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C8H4BrF3N2 and a molecular weight of 265.03 g/mol. Its structure features a pyrrole ring fused to a pyridine ring, with a bromine atom and a trifluoromethyl group at specific positions, which are critical for its biological activity.
Research indicates that this compound exhibits significant biological activity primarily through its interaction with various biological targets. The compound has been identified as an inhibitor of several enzymes and pathways, particularly those associated with cancer and infectious diseases.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, in a high-throughput screening against Mycobacterium tuberculosis, derivatives of the pyrrolo[2,3-b]pyridine series were found to exhibit promising inhibitory effects on the bacterium, targeting the essential membrane protein MmpL3 . The structure-activity relationship (SAR) studies indicated that modifications to the pyrrolo structure could enhance its antibacterial properties while improving physicochemical characteristics.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro assays demonstrated that it can inhibit cell proliferation in various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting key signaling pathways involved in cancer progression. Specific derivatives have shown nanomolar-level inhibitory activity against certain kinases implicated in tumor growth.
Study 1: Inhibition of DYRK1A
Study 2: Structure-Activity Relationship Analysis
In another investigation, a series of analogs derived from this compound were synthesized and tested for their antibacterial efficacy against resistant strains of bacteria. The results indicated that specific substitutions on the pyrrole ring significantly enhanced antibacterial activity while maintaining low toxicity profiles .
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | Mycobacterium tuberculosis | <0.1 | |
| Anticancer | DYRK1A | <0.01 | |
| Anti-inflammatory | BV2 microglial cells | <0.5 |
Table 2: Structure-Activity Relationship Findings
| Compound Variant | Modification | Activity (EC50) |
|---|---|---|
| Parent Compound | None | 0.020 µM |
| Variant A (with N-methyl) | N-methyl substitution | 0.015 µM |
| Variant B (with additional F) | Added trifluoromethyl | 0.010 µM |
Q & A
Q. What are the common synthetic routes to prepare 4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling using a brominated pyrrolo[2,3-b]pyridine precursor and trifluoromethyl-substituted boronic acids. For example, brominated intermediates like 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine can react with trifluoromethylphenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in the presence of K₂CO₃, yielding the target compound after purification via silica gel chromatography . Alternative methods include Fischer cyclization to construct the pyrrolo[2,3-b]pyridine core, followed by bromination and trifluoromethylation .
Q. How is regioselectivity ensured during substitutions on the pyrrolo[2,3-b]pyridine scaffold?
Regioselectivity is controlled by directing groups and reaction conditions. For instance, bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in DMF at 20°C, leveraging the electron-rich nature of the pyrrole ring . Trifluoromethyl groups are introduced via cross-coupling at the 5-position, where steric and electronic effects of adjacent substituents guide reactivity .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl protons are typically absent, but CF₃ groups cause splitting in adjacent signals) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight.
- X-ray crystallography for unambiguous structural determination, as seen in studies of related pyrrolo[2,3-b]pyridine derivatives .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound derivatives?
Molecular docking and WaterMap analysis are used to model interactions with biological targets like FGFR1 or JAK3. For example, the trifluoromethyl group enhances hydrophobic interactions in the ATP-binding pocket of kinases, while bromine allows further functionalization. Docking studies with FGFR1 reveal hydrogen bonding between the pyrrolo[2,3-b]pyridine core and hinge-region residues (e.g., Asp641) .
Q. What strategies improve yield in cross-coupling reactions involving brominated intermediates?
Optimize:
- Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand tuning for electron-deficient substrates.
- Solvent/base combinations : Use dioxane/water mixtures with K₂CO₃ for Suzuki reactions .
- Temperature : Elevated temperatures (e.g., 105°C) enhance reaction rates but may require inert atmospheres to prevent decomposition .
Q. How do structural modifications at the 3- and 5-positions affect biological activity?
SAR studies show:
- 5-Trifluoromethyl groups enhance metabolic stability and target binding (e.g., FGFR1 IC₅₀ = 7 nM for compound 4h) .
- Bromine at the 4-position serves as a handle for further derivatization (e.g., Sonogashira coupling to introduce alkynyl groups) .
- Substitutions at the 3-position (e.g., nitro or cyano groups) modulate electron density, impacting kinase selectivity .
Q. What methodologies resolve contradictions in reported biological data for similar compounds?
- Dose-response assays (e.g., IC₅₀ determination across multiple cell lines) to account for variability in cellular contexts.
- Off-target profiling using kinase panels to identify polypharmacology.
- Crystallographic validation of binding modes to confirm mechanistic hypotheses .
Methodological Considerations
Q. How are purification challenges addressed for halogenated pyrrolo[2,3-b]pyridines?
- Flash chromatography with gradient elution (e.g., DCM/ethyl acetate 90:10) effectively separates brominated derivatives .
- Recrystallization from ethanol or THF/hexane mixtures improves purity for X-ray-quality crystals .
Q. What in vitro assays are used to evaluate kinase inhibition?
Q. How can regioselective fluorination be achieved on this scaffold?
- Balz-Schiemann reaction for aromatic fluorination at specific positions.
- Lithium-halogen exchange followed by electrophilic fluorination (e.g., Selectfluor®) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
